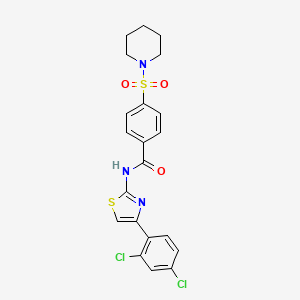

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19Cl2N3O3S2/c22-15-6-9-17(18(23)12-15)19-13-30-21(24-19)25-20(27)14-4-7-16(8-5-14)31(28,29)26-10-2-1-3-11-26/h4-9,12-13H,1-3,10-11H2,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNRWLFOIHUORE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Cl2N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with an appropriate α-haloketone under basic conditions.

Coupling with Piperidine: The thiazole intermediate is then reacted with piperidine in the presence of a suitable base to form the piperidinylthiazole derivative.

Sulfonylation: The piperidinylthiazole derivative is sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

Amidation: Finally, the sulfonylated intermediate is coupled with 4-aminobenzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole moiety in this compound is susceptible to nucleophilic substitution, particularly at the 2-position due to electron-withdrawing effects from the adjacent 2,4-dichlorophenyl group. Key observations include:

-

Reactivity with Amines : Thiazole derivatives undergo nucleophilic displacement at the 2-amino position when exposed to primary or secondary amines under basic conditions (e.g., K₂CO₃ or Cs₂CO₃ in polar aprotic solvents like 1,4-dioxane) .

-

Halogen Exchange : The presence of chlorine substituents on the phenyl ring may facilitate halogen-exchange reactions under catalytic conditions (e.g., CuI/ligand systems) .

Table 1: Representative Nucleophilic Substitution Conditions

| Substrate | Nucleophile | Solvent | Catalyst | Yield (%) | Source |

|---|---|---|---|---|---|

| Thiazole derivative | Piperidine | 1,4-dioxane | Cs₂CO₃ | 88–91 | |

| Chlorophenyl analog | Benzylamine | DMF | K₂CO₃ | 74–85 |

Sulfonamide Group Reactivity

The piperidin-1-ylsulfonyl group exhibits characteristic sulfonamide reactivity:

-

Alkylation/Arylation : The sulfonamide nitrogen can undergo alkylation with alkyl halides or arylation via Buchwald–Hartwig coupling .

-

Hydrolysis : Under strongly acidic (HCl, Δ) or basic (NaOH, H₂O/EtOH) conditions, the sulfonamide group may hydrolyze to form sulfonic acid derivatives .

Table 2: Sulfonamide Functionalization Pathways

Benzamide Linkage Transformations

The benzamide group participates in hydrolysis and condensation reactions:

-

Acidic/Basic Hydrolysis : Cleavage of the amide bond generates 4-(piperidin-1-ylsulfonyl)benzoic acid and 4-(2,4-dichlorophenyl)thiazol-2-amine.

-

Condensation with Carbonyls : The free amine (post-hydrolysis) reacts with aldehydes/ketones to form Schiff bases, as observed in analogous thiazole systems .

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiazole ring and chlorinated phenyl group direct EAS:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the thiazole ring.

-

Sulfonation : Fuming H₂SO₄ targets the 4-position of the dichlorophenyl ring due to steric and electronic effects .

Table 3: EAS Reactivity Trends

| Position | Reactivity (Thiazole) | Reactivity (Dichlorophenyl) |

|---|---|---|

| 2 (Thiazole) | Low | N/A |

| 5 (Thiazole) | High | N/A |

| 4 (Phenyl) | N/A | Moderate |

Cross-Coupling Reactions

The compound’s aromatic systems enable modern catalytic transformations:

-

Suzuki–Miyaura Coupling : The 2,4-dichlorophenyl group undergoes selective coupling with aryl boronic acids at the 4-position using Pd(PPh₃)₄ .

-

Sonogashira Coupling : Terminal alkynes react with the thiazole-halogenated derivatives under Pd/Cu catalysis.

Redox Reactions

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazole derivatives, including N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, exhibit notable antimicrobial activity. A study highlighted that compounds with thiazole moieties can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups significantly enhances their antibacterial properties, making them candidates for developing new antimicrobial agents .

Anticonvulsant Effects

Thiazole-based compounds have been investigated for their anticonvulsant properties. In particular, derivatives exhibiting structural similarities to this compound have shown promise in preclinical models. These compounds were effective in reducing seizure activity in various animal models, suggesting their potential as anticonvulsants .

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory effects. In vitro studies demonstrate that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This property positions it as a potential therapeutic agent for inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Cancer Therapy

Thiazole derivatives have gained attention in cancer research due to their ability to induce apoptosis in cancer cells. This compound has been evaluated for its cytotoxic effects against various cancer cell lines, exhibiting selective toxicity towards malignant cells while sparing normal cells .

Neurological Disorders

Given its anticonvulsant properties, this compound may offer therapeutic benefits for neurological disorders such as epilepsy. The modulation of neurotransmitter systems by thiazole derivatives could provide a dual approach by addressing both seizure control and neuroprotection .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound 2D216

- Structure : N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide.

- Key Differences : Replaces the 2,4-dichlorophenyl group with a 2,5-dimethylphenyl moiety.

- Activity : Demonstrated potent NF-κB signaling prolongation in conjunction with LPS, suggesting adjuvant-enhancing properties in immune responses .

Compound 2D291

- Structure : N-(4-(2-Bromo-5-methylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide.

- Key Differences : Substitutes 2,4-dichlorophenyl with 2-bromo-5-methylphenyl.

- Activity : Enhanced cytokine production (e.g., IL-6, TNF-α) when combined with TLR adjuvants like MPLA. Bromine’s bulkiness and electronegativity may improve target engagement in inflammatory pathways .

ML335

- Structure : N-[(2,4-Dichlorophenyl)methyl]-4-(methanesulfonamido)benzamide.

- Key Differences : Lacks the thiazole ring but shares the 2,4-dichlorophenyl motif.

- Activity : Activates TREK-1 potassium channels via an L-shaped binding pocket, highlighting the dichlorophenyl group’s role in ion channel modulation .

Solubility and Lipophilicity

- Piperidine sulfonyl groups may improve solubility in polar solvents relative to morpholine or dimethylamino substituents (e.g., compounds 4d–4i in ) .

Target Selectivity and Pharmacological Profiles

Immunomodulation

- The target compound’s piperidine sulfonyl group aligns with compounds like 2D216 and 2E151, which potentiate TLR agonist activity by stabilizing NF-κB signaling .

- Dichlorophenyl may enhance binding to kinases or transcription factors involved in cytokine production compared to non-halogenated analogs.

Ion Channel Interactions

- Dichlorophenyl-containing compounds like ML335 target potassium channels, suggesting structural motifs shared with the target compound could confer multitarget activity .

Antimicrobial Potential

- VNI derivatives () with dichlorophenyl groups inhibit fungal sterol demethylase, hinting at possible off-target antimicrobial effects for the target compound .

Biological Activity

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound features a thiazole ring, a piperidine moiety, and a sulfonamide group, which are known to contribute to its biological activities. The presence of the 2,4-dichlorophenyl group enhances its pharmacological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives of thiazole and sulfonamide have shown significant activity against both Gram-positive and Gram-negative bacteria.

The antibacterial effect is primarily attributed to the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. By inhibiting this enzyme, the compound exerts a bacteriostatic effect, preventing bacterial cell division and growth .

Efficacy Data

A study evaluated the antibacterial activity of various thiazole derivatives against multiple bacterial strains. The results indicated varying zones of inhibition (ZOI) depending on the substituents on the thiazole ring:

| Compound | Concentration (mM) | ZOI against E. coli (mm) | ZOI against S. aureus (mm) | ZOI against B. subtilis (mm) |

|---|---|---|---|---|

| 5a | 8 | 8 | 9 | 10.5 |

| 4 | 7.5 | 8 | 7 | — |

| 2 | 7.5 | 6 | — | — |

| 1 | 7 | — | — | — |

These findings suggest that certain substitutions can enhance antibacterial efficacy .

Anticancer Activity

In addition to its antibacterial properties, compounds with similar structures have shown promise in anticancer applications. Research indicates that thiazole-based compounds can induce apoptosis in cancer cells by modulating cell cycle progression and increasing pro-apoptotic factors such as Bax while decreasing anti-apoptotic factors like Bcl-2 .

Case Studies

A selectivity study involving compounds derived from thiazole demonstrated significant cytotoxicity towards cancer cells (MCF-7 and HepG2 lines) while sparing normal cells. For example:

- Compound 4e : IC50 = 10.10 µg/mL

- Compound 4i : IC50 = 2.32 µg/mL

These compounds were found to induce cell cycle arrest at critical phases (S and G2/M), highlighting their potential as effective anticancer agents .

Other Biological Activities

The incorporation of thiazole and piperidine moieties has been associated with various other biological activities:

- Anticonvulsant Effects : Some thiazole derivatives have shown anticonvulsant properties in animal models.

- Enzyme Inhibition : Compounds have demonstrated inhibitory effects on enzymes like acetylcholinesterase and urease, suggesting potential applications in treating neurological disorders and infections caused by urease-producing bacteria .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via substitution reactions using 1-(2,4-dichlorophenyl)piperazine as a key intermediate. For example, coupling a thiazole-2-amine derivative with a sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at room temperature, followed by purification via normal-phase chromatography (DCM to 10% MeOH/DCM) and reverse-phase HPLC (10–40% acetonitrile/water with 0.1% formic acid) . Crystallization from methanol or DMSO/water mixtures improves purity .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodology : Use high-resolution mass spectrometry (HRMS) and 1H/13C NMR to confirm molecular weight and substituent positions. The piperidin-1-ylsulfonyl group exhibits distinct deshielding in NMR (δ ~3.2 ppm for piperidine protons). Lipophilicity (LogP) can be predicted via HPLC retention times or computational tools like ACD/Labs Percepta . X-ray crystallography (if crystals are obtainable) resolves stereoelectronic effects of the 2,4-dichlorophenyl moiety .

Q. What in vitro assays are suitable for initial biological screening?

- Methodology : Prioritize NF-κB reporter assays (e.g., HEK293-TLR4 cells) to evaluate immune adjuvant potential, as the compound enhances TLR signaling . For anticancer activity, use MTT assays on breast cancer lines (e.g., MDA-MB-468) with GI50 values compared to reference inhibitors like INH1 (GI50: 10–21 µM) . Include kinase profiling to rule off-target effects (e.g., Nek2 inhibition) .

Advanced Research Questions

Q. How does the 2,4-dichlorophenyl substituent influence target binding and metabolic stability?

- Mechanistic Insight : The dichlorophenyl group enhances hydrophobic interactions with protein pockets (e.g., TLR4/MD2 complex), while chlorine atoms reduce oxidative metabolism. Compare with analogues (e.g., 4-methylphenyl or 3-chlorophenyl) via molecular docking and CYP450 inhibition assays. Metabolic stability assays in liver microsomes show >60% remaining parent compound after 1 hour, attributed to steric hindrance from chlorine .

Q. What strategies improve brain penetration for neurological applications?

- Pharmacokinetic Optimization : Replace the piperidinyl group with smaller, less polar substituents (e.g., pyrrolidine) to reduce P-glycoprotein efflux. In vivo studies in rodents show brain-to-plasma ratios of 2.93–11.81 for similar fluorenyl amides, but intraperitoneal administration reduces bioavailability due to first-pass metabolism. Use LC-MS/MS to quantify brain concentrations and assess CYP3A4-mediated clearance .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogues?

- SAR Analysis : Systematic substitution of the thiazole ring (e.g., 5-bromo or 4-methyl) and sulfonyl group (e.g., morpholine-sulfonyl) reveals that electron-withdrawing groups on the phenyl ring enhance NF-κB activation by 2–3 fold . Use parallel synthesis and SPR binding assays to prioritize derivatives with <100 nM affinity for target proteins.

Q. What in vivo models are appropriate for evaluating antitumor efficacy?

- Experimental Design : Use MDA-MB-468 xenografts in nude mice (100 mg/kg, IP) with tumor volume monitored via caliper measurements. Pair with pharmacodynamic biomarkers (e.g., Nek2 protein levels in tumor homogenates via Western blot) . Include toxicity profiling (e.g., liver enzymes, hematology) to assess therapeutic index.

Data Contradictions and Resolution

- NF-κB Activation vs. Anticancer Activity : While the compound enhances TLR-driven NF-κB in immune cells , it inhibits cancer proliferation via Hec1/Nek2 pathways . Resolve by cell-type-specific signaling: use siRNA knockdowns to confirm mechanism overlap.

- Metabolic Stability : Piperidine-sulfonyl derivatives show higher microsomal stability than morpholine analogues, but this conflicts with lower solubility. Balance via prodrug strategies (e.g., hydrochloride salts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.